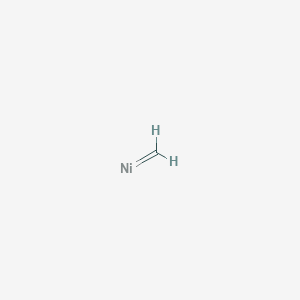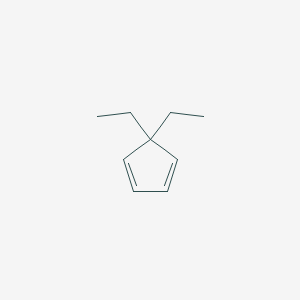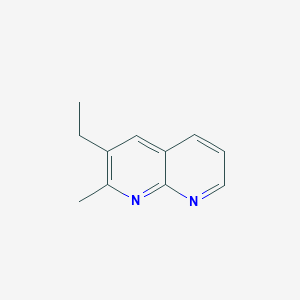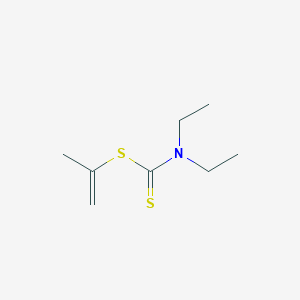
Methylidenenickel
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Methylidenenickel can be synthesized through various methods. One common approach involves the reaction of nickel complexes with diazo compounds. This reaction typically occurs under mild conditions and results in the formation of the nickel-carbene bond. Another method involves the use of nickel(0) complexes with alkyl halides, which can also yield this compound under appropriate conditions.
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the methods mentioned above can be adapted for industrial use. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
化学反应分析
Types of Reactions
Methylidenenickel undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form nickel oxides.
Reduction: It can be reduced to form nickel metal.
Substitution: The carbene ligand can be substituted with other ligands, leading to the formation of different nickel complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen gas, and various ligands for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pressures to ensure the stability of the compound.
Major Products Formed
The major products formed from reactions involving this compound include nickel oxides, nickel metal, and various substituted nickel complexes. These products have diverse applications in catalysis, materials science, and other fields.
科学研究应用
Methylidenenickel has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in enzyme mimetics and bioinorganic chemistry.
Medicine: While not widely used in medicine, its unique properties make it a candidate for drug development and diagnostic applications.
Industry: this compound is used in the production of advanced materials, including high-performance alloys and nanomaterials.
作用机制
The mechanism of action of methylidenenickel involves its ability to form strong bonds with various substrates. The nickel-carbene bond is highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts as a catalyst or reactive intermediate in chemical processes.
相似化合物的比较
Similar Compounds
Compounds similar to methylidenenickel include:
Nickelocene: A nickel compound with two cyclopentadienyl ligands.
Nickel carbonyl: A nickel compound with carbon monoxide ligands.
Nickel phosphine complexes: Nickel compounds with phosphine ligands.
Uniqueness
This compound is unique due to its nickel-carbene bond, which imparts distinct reactivity and stability compared to other nickel compounds. This uniqueness makes it particularly valuable in catalysis and materials science, where its properties can be leveraged to achieve specific chemical transformations and material characteristics.
属性
CAS 编号 |
60187-22-6 |
|---|---|
分子式 |
CH2Ni |
分子量 |
72.720 g/mol |
IUPAC 名称 |
methylidenenickel |
InChI |
InChI=1S/CH2.Ni/h1H2; |
InChI 键 |
OWQHJMYFQUOKPI-UHFFFAOYSA-N |
规范 SMILES |
C=[Ni] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-Methyl-8-thia-9-selenabicyclo[4.3.0]nona-1,3,5-trien-7-imine](/img/structure/B14603051.png)
![N-{4-Methoxy-3-[(2-methoxyethyl)amino]phenyl}acetamide](/img/structure/B14603064.png)


![1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-nitrobenzene](/img/structure/B14603078.png)



![1-Oxo-2-[1-(2,4,6-trimethylphenyl)ethanesulfonyl]-1lambda~5~-pyridine](/img/structure/B14603098.png)

